Curzerene

Description

Plant Sources and Biogeographical Distribution

Curzerene (B231402) has been identified in a diverse range of botanical and marine life, with a notable presence in the Curcuma genus. Its distribution spans tropical and subtropical regions across Asia, Australia, and South America. nih.gov

The genus Curcuma, belonging to the Zingiberaceae family, is a significant source of this compound. nih.gov These perennial rhizomatous herbs are cultivated extensively in tropical and subtropical areas. nih.gov this compound is a component of the essential oils of several Curcuma species, often found in the rhizomes. nih.govchemfaces.com

Specific species of Curcuma that contain this compound include:

Curcuma zedoaria (Zedoary or white turmeric): This species is one of the most well-studied sources of this compound. researchgate.netmdpi.com The essential oil of C. zedoaria rhizomes can contain a significant amount of this compound, with some studies reporting concentrations as high as 6.2%. mdpi.comresearchgate.net

Curcuma aeruginosa (Blue curcuma): The essential oil of C. aeruginosa has been found to contain this compound, with reported concentrations of around 4.7%. mdpi.comresearchgate.net Other research has identified this compound in this species at a concentration of 1.24%. ajbls.com

Curcuma longa (Turmeric): While more known for its curcuminoids, the essential oil of C. longa also contains this compound. caymanchem.com

Curcuma aromatica (Wild turmeric): Studies have detected this compound in the rhizomes of this species, with one analysis showing a concentration of 3.75%. ajbls.com

Curcuma angustifolia : This species has been found to contain this compound at a concentration of 2.38%. ajbls.com

Curcuma wenyujin : The essential oil of this species has been reported to contain up to 15.77% this compound. mdpi.com

The chemical composition of the essential oils from Curcuma species can vary depending on the geographical location of cultivation. ajbls.com

Table 1: this compound Content in Various Curcuma Species

| Species | Plant Part | This compound Content (%) |

| Curcuma wenyujin | Essential Oil | 15.77 |

| Curcuma zedoaria | Essential Oil | 6.2 |

| Curcuma aeruginosa | Essential Oil | 4.7 |

| Curcuma aromatica | Rhizome | 3.75 |

| Curcuma angustifolia | Rhizome | 2.38 |

| Curcuma aeruginosa | Rhizome | 1.24 |

Beyond the Curcuma genus, this compound has been identified in a variety of other natural sources:

Commiphora myrrha (Myrrh): this compound is a significant component of myrrh, an oleo-gum resin. wikipedia.org It has been found to constitute 12.97% of the smoke from burning myrrh resin and 8.5% of the essential oil extracted via supercritical fluid extraction. wikipedia.orgnih.gov

Eugenia uniflora (Brazilian pitanga or Surinam cherry): The essential oil of E. uniflora leaves has been reported to be rich in this compound, with concentrations reaching up to 42.7%. mdpi.comnih.gov Interestingly, this compound in this plant is often formed from the thermal rearrangement of furanodiene (B1217673) during the distillation process. mdpi.com

Smyrnium olusatrum (Alexanders): The essential oil of this plant, a forgotten vegetable, contains a notable amount of this compound, with some studies reporting it as high as 13.7%. wikipedia.org

Caribbean Corals: this compound has been isolated as a bioactive compound from corals of the genus Gorgonia found in the Caribbean. wikipedia.org

Extraction and Purification Strategies

The isolation of this compound from its natural sources involves various extraction and purification techniques, primarily focused on obtaining the essential oil where it is most concentrated.

Solvent extraction is a common method for obtaining volatile compounds from plant material. nih.gov Techniques like Soxhlet extraction and maceration are employed. semanticscholar.orgactascientific.com In Soxhlet extraction, a solvent such as ethanol (B145695) is used to continuously extract compounds from the powdered plant material. semanticscholar.orgmdpi.com Maceration involves soaking the plant material in a solvent at room temperature for an extended period. actascientific.com Supercritical fluid extraction (SFE) with carbon dioxide is a more modern and environmentally friendly solvent-based method that has been used to extract this compound from sources like Commiphora myrrha and Curcuma zedoaria. nih.govscispace.com

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils, including those containing this compound, from plant materials like Curcuma rhizomes. nih.govmdpi.com

Hydrodistillation: In this process, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. mdpi.comactascientific.com This method has been successfully used to extract essential oils from Eugenia uniflora and various Curcuma species. mdpi.comresearchgate.net

Steam Distillation: This technique involves passing steam through the plant material to vaporize the volatile compounds. nih.gov It has been used for extracting essential oil from Commiphora myrrha. nih.gov

Solvent-free microwave extraction (SFME) has emerged as a greener alternative to conventional distillation methods, offering a higher yield in a shorter time with less energy consumption. mdpi.com

Following initial extraction, chromatographic techniques are essential for the purification and isolation of this compound from the complex mixture of compounds in the essential oil.

Column Chromatography: This is a standard method used for separating individual compounds. actascientific.com Silica (B1680970) gel is often used as the stationary phase, and a solvent or a mixture of solvents acts as the mobile phase to separate the components based on their polarity. actascientific.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound and other compounds. semanticscholar.orgnih.gov It offers high resolution and is used to obtain pure compounds. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a crucial analytical technique for identifying and quantifying the volatile components of essential oils, including this compound. researchgate.netresearchgate.net The components are separated in the gas chromatograph and then identified by their mass spectra. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): This is an efficient liquid-liquid partition chromatography technique used for the preparative separation of natural products. mdpi.com It has been successfully employed to isolate this compound from the essential oil of Curcuma wenyujin. mdpi.com

Structure

2D Structure

3D Structure

Properties

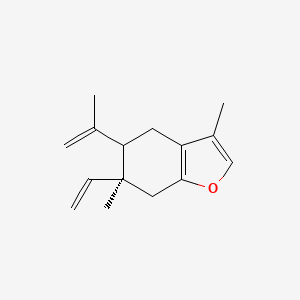

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |

InChI |

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13?,15-/m1/s1 |

InChI Key |

HICAMHOOTMOHPA-AWKYBWMHSA-N |

SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Isomeric SMILES |

CC1=COC2=C1CC([C@](C2)(C)C=C)C(=C)C |

Canonical SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Synonyms |

curzerene |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Curzerene

Extraction and Purification Strategies

Chromatographic Separation Techniques for Curzerene (B231402) Isolation

Column Chromatography

Column chromatography is a fundamental technique used for the separation of compounds from a mixture. In the context of this compound isolation, it has been effectively employed to purify the compound from essential oils. For instance, after extracting the essential oil from Eugenia uniflora leaves, column chromatography using silica (B1680970) gel and eluting with n-hexane has successfully yielded this compound in high purity. mdpi.com This method is also a key step in the multi-step isolation of chemical components from the rhizomes of Curcuma aeruginosa, where it is used for fractionation with an elution gradient. tjnpr.org Similarly, column chromatography on silica gel was used to isolate this compound and other sesquiterpenoids from a Chinese sample of Commiphora myrrha after extraction with ethyl acetate. upol.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It has been instrumental in the analysis of this compound, particularly for quantifying it alongside its heat-sensitive precursor, furanodiene (B1217673), thereby avoiding the thermal rearrangement that occurs during gas chromatography. nih.gov

A study on zedoary turmeric oil established an HPLC method to simultaneously determine six components, including this compound. nih.gov The analysis was performed on a Waters Symmetry C18 column with a mobile phase of methanol (B129727) and water in a gradient elution. nih.gov Another study utilized HPLC to determine the active ingredients in Smyrnium cordifolium, identifying this compound as a major component. semanticscholar.org The effective determination of this compound concentrations in essential oils from Eugenia uniflora and Smyrnium species has been achieved by combining HPLC analysis at room temperature with GC-MS. scielo.br

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard method for analyzing the volatile components of essential oils. The analysis of this compound by GC is well-documented; however, a key consideration is the thermal rearrangement of furanodiene into this compound at the high temperatures used in conventional GC analysis. This can lead to an overestimation of the natural this compound content. nih.gov

Studies on the essential oil of Eugenia uniflora leaves have shown that under conventional GC conditions, furanodiene rearranges to form this compound. However, by using milder GC conditions, such as a constant lower temperature, it is possible to quantify both furanodiene and this compound more accurately, revealing a higher concentration of furanodiene in the original oil. In the analysis of essential oils from Curcuma wenyujin, GC-MS was used for both qualitative and quantitative analysis of several bioactive compounds, including this compound. supercriticalfluids.com

Countercurrent Chromatography (CCC) and its Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of samples. This makes it particularly suitable for the separation of natural products. High-speed countercurrent chromatography (HSCCC) has been successfully applied to the isolation of compounds from essential oils.

In one application, an offline DPPH-GC-MS method was coupled with HSCCC to screen for, identify, and isolate antioxidant compounds from the essential oil of Curcuma wenyujin. mdpi.com this compound was one of the five compounds identified and subsequently isolated using two different solvent systems: n-hexane-acetonitrile-ethanol (5:3:2, v/v) and n-hexane-acetonitrile-acetone (4:3:1, v/v). mdpi.commdpi.com Another study reported the successful isolation of two major sesquiterpenes from the leaf essential oil of Eugenia uniflora using preparative-scale high-speed countercurrent chromatography. researchgate.net

Chemical Characterization and Structural Elucidation of Curzerene

Advanced Spectroscopic Methodologies

Spectroscopic techniques are fundamental to determining the structure of organic molecules like curzerene (B231402) by analyzing their interaction with electromagnetic radiation. arxiv.orgopenaccessjournals.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for providing detailed information about the connectivity and environment of atoms within a molecule. openaccessjournals.comsolubilityofthings.com Both ¹H NMR and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms, respectively, and understanding their neighboring environments. mdpi.comsgs-institut-fresenius.de Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between nuclei, helping to piece together the molecular structure. mdpi.comhmdb.ca

While specific, detailed NMR data for this compound (such as complete chemical shift assignments and coupling constants) were not extensively available in the immediate search results, general principles of NMR application to sesquiterpenes and furan-containing compounds are well-established. Analysis of ¹H NMR spectra reveals the types of protons (e.g., aromatic, olefinic, aliphatic, methyl) and their integrations indicate the number of protons in each environment. Coupling patterns provide information about adjacent protons. ¹³C NMR spectra show the different types of carbon atoms present, and techniques like DEPT help distinguish between methyl, methylene, methine, and quaternary carbons. mdpi.com 2D NMR experiments confirm correlations, such as carbon-proton connectivity (HSQC) and long-range coupling (HMBC), which are essential for verifying the proposed structure and the positions of substituents on the benzofuran (B130515) ring and the attached groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. openaccessjournals.comsolubilityofthings.com this compound has a molecular weight of 216.32 g/mol and a molecular formula of C₁₅H₂₀O, which can be determined by high-resolution mass spectrometry. vulcanchem.comuni.lu

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the identification and quantification of volatile and non-volatile compounds, respectively, in complex mixtures where this compound is often found. nih.govaboutscience.eu The fragmentation pattern observed in the mass spectrum provides a unique fingerprint of the molecule. By analyzing the masses of the fragment ions, chemists can deduce the substructures present in the molecule. For this compound, the mass spectrum shows a base peak at m/z 108, which is a characteristic fragmentation pattern. researchgate.net Other fragment ions correspond to the loss of specific groups from the parent molecule, providing clues about the arrangement of the vinyl and isopropenyl substituents and the furan (B31954) ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds when exposed to infrared light. openaccessjournals.comsolubilityofthings.comsgs-institut-fresenius.de Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. reddit.com

For this compound (C₁₅H₂₀O), key functional groups expected to show characteristic IR absorption bands include the furan ring, the vinyl group (C=C and C-H stretches), and the isopropenyl group (C=C and C-H stretches). vulcanchem.com The C=C stretching vibrations typically appear in the range of 1620-1680 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. libretexts.org The C-O stretching vibration associated with the furan ring would also contribute to the spectrum, typically appearing in the fingerprint region (below 1500 cm⁻¹). libretexts.org While a specific IR spectrum for this compound was not provided in the search results, the presence and position of these characteristic bands in the IR spectrum of a sample containing this compound would support the proposed structure and confirm the presence of these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. openaccessjournals.comsolubilityofthings.com Chromophores are structural features that absorb light in the UV or visible region of the electromagnetic spectrum. upi.eduresearchgate.netlibretexts.org

The furan ring and the presence of double bonds in the vinyl and isopropenyl groups contribute to the π-electron system of this compound. Conjugation within a molecule lowers the energy gap between molecular orbitals (HOMO-LUMO), leading to absorption at longer wavelengths in the UV-Vis spectrum. libretexts.org UV-Vis spectroscopy can be used for the identification and discrimination of compounds, including those found in Curcuma species. researchgate.net While specific UV-Vis absorption data (e.g., λmax values and molar absorptivity) for this compound were not detailed in the search results, the presence of characteristic absorption bands in the UV region would indicate the presence of these chromophoric groups and provide further evidence for the proposed structure. mdpi.com

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration, which refers to the precise spatial arrangement of substituents at chiral centers. researchgate.netchem-soc.sid-nb.info

The IUPAC name for one isomer of this compound includes the designation "(6S)", indicating a specific stereochemistry at the C-6 position. thegoodscentscompany.com Another PubChem entry lists a trans isomer with the IUPAC name "(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran", indicating specific configurations at C-5 and C-6. nih.gov The absolute configuration can be determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal. researchgate.netmit.edu This method is particularly valuable for molecules with chiral centers, providing unambiguous proof of their stereochemistry when suitable crystals can be obtained. d-nb.info While direct reports of a single-crystal X-ray diffraction study specifically for this compound were not prominently found, the technique is a standard method for confirming the absolute stereochemistry of natural products when spectroscopic data alone are insufficient or ambiguous. researchgate.net

Chemoinformatics and Computational Approaches in Structural Analysis

Chemoinformatics involves the use of computational methods to handle and analyze chemical data, including molecular structures and properties. f1000research.comu-strasbg.frscispace.com Computational approaches can complement experimental techniques in the structural analysis of compounds like this compound.

These methods can be used to predict spectroscopic properties (e.g., NMR shifts, fragmentation patterns) based on a proposed structure, which can then be compared to experimental data for validation. arxiv.org Molecular modeling and quantum mechanical calculations can provide insights into the molecule's preferred conformations, electronic structure, and stability. scholarsresearchlibrary.com Chemoinformatics tools also facilitate the searching of large databases of chemical structures and spectral data to identify similar compounds and compare their properties. u-strasbg.frscispace.com In the context of this compound, computational analysis can help to confirm the consistency of experimental spectroscopic data with the proposed structure and potentially differentiate between possible isomers. scribd.com Computational methods can also be used to explore the relationship between the structure of this compound and its properties, although this falls outside the strict scope of structural elucidation itself.

Chemical Synthesis and Derivatization of Curzerene

Total Synthesis Strategies for Curzerene (B231402)

The total synthesis of this compound has been a subject of interest in organic chemistry due to its unique structure and potential biological activities. While specific detailed total synthesis strategies for this compound were not extensively detailed in the search results, the synthesis of related furan-containing terpenes provides insight into potential approaches.

Biomimetic Approaches to Furan (B31954) Ring Formation

Biomimetic approaches to the formation of furan rings, a key structural feature of this compound, have been explored in the synthesis of terpene furans. One such approach involves the one-step transformation of α-isopropylidene ketones into furan rings mediated by iodine and dimethyl sulfoxide (B87167) (DMSO). scribd.comacs.orgnih.govresearchgate.net This methodology follows a biomimetic pathway and has been applied to the synthesis of various terpene furans, including this compound. scribd.comacs.orgnih.govresearchgate.net Another study mentions the silver-catalyzed cyclization of alkynyl diols as a key step towards 2,5-disubstituted furan ring formation in the synthesis of furanocembranoids. researchgate.net

Key Synthetic Intermediates and Reaction Pathways

While a specific detailed reaction pathway for the total synthesis of this compound was not provided, the biomimetic synthesis from α-isopropylidene ketones mediated by iodine/DMSO suggests that α-isopropylidene ketones could serve as key synthetic intermediates. scribd.comacs.orgnih.govresearchgate.net The reaction involves the formation of the furan ring from this precursor. scribd.comacs.orgnih.govresearchgate.net The use of iodine and DMSO in this transformation highlights a specific reaction pathway for furan ring construction in this context. scribd.comacs.orgnih.govresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is a common strategy in research to explore structure-activity relationships and potentially enhance desired properties.

Structural Modifications for Research Purposes

Structural modifications of natural compounds are undertaken to investigate their biological activities and improve their pharmacokinetic and pharmacological profiles. rsc.orgnih.gov While direct examples of specific structural modifications of this compound for research purposes were not detailed, the synthesis of analogues of other natural products like curcumin (B1669340) involves modifications of the aromatic rings and the central linker. nih.govijres.orgresearchgate.netundip.ac.idnih.gov These modifications can include altering substituents on the aromatic rings or changing the length and nature of the linker between them. nih.govijres.orgresearchgate.netundip.ac.idnih.gov The synthesis of chromene derivatives also illustrates the adaptability of a core structure to incorporate different functional groups. researchgate.netekb.egmdpi.com

Methodologies for Derivative Synthesis

Biosynthetic Pathways and Enantiomeric Considerations of Curzerene

Elucidation of Curzerene (B231402) Biosynthesis (e.g., Sesquiterpenoid Pathway)

The biosynthesis of this compound proceeds through the sesquiterpenoid pathway, originating from farnesyl pyrophosphate (FPP) escholarship.orgresearchgate.net. While the precise enzymatic steps leading specifically to this compound have not been fully detailed in the provided search results, it is understood that sesquiterpenoid biosynthesis involves the cyclization of FPP by sesquiterpene synthases, followed by further enzymatic modifications such as oxidations, reductions, and rearrangements to yield the diverse array of sesquiterpenoid structures escholarship.org. This compound, with its benzofuran (B130515) ring system, likely arises from a specific cyclization and subsequent modification sequence of a germacrane (B1241064) or elemene precursor, as these skeletal types are common in the plants where this compound is found, such as Curcuma and Commiphora species wikipedia.orgmdpi.com. The review on Sarcandra glabra, another plant containing sesquiterpenoids including this compound, highlights the diversity of sesquiterpenoid skeletons (eudesmane, lindenane, germacrane, eremophilane, aromadendrane, elemane, guaiane, and cadinene) that can arise from the sesquiterpenoid pathway nih.gov.

Enzymatic Mechanisms in this compound Formation

The formation of this compound from FPP is catalyzed by enzymes, primarily sesquiterpene synthases and potentially other modifying enzymes. Sesquiterpene synthases are known to catalyze the cyclization of FPP to various sesquiterpene skeletons escholarship.org. The specificity of these enzymes dictates the initial cyclization product. Subsequent enzymatic steps, such as hydroxylation, oxidation, or rearrangement reactions, would then modify the initial cyclic structure to form the characteristic benzofuran core and the specific arrangement of substituents in this compound. Although specific enzymes directly responsible for this compound synthesis were not identified in the search results, the general mechanism involves carbocation intermediates generated from the ionization of FPP, followed by cyclization and proton abstraction or quenching by a nucleophile unito.it.

Stereochemical Aspects and Enantioselective Synthesis

This compound possesses defined stereochemistry. One reported IUPAC name for this compound includes the stereochemical descriptors (5R,6R) nih.gov. Another source lists the IUPAC name with (6S) stereochemistry wikipedia.org. This suggests that this compound exists as specific stereoisomers, and the biological synthesis likely produces a particular enantiomer or a mixture with a predominant enantiomer. The stereochemistry of sesquiterpenoids is determined by the specific sesquiterpene synthase catalyzing the cyclization of FPP and the subsequent enzymatic transformations researchgate.net. Enantioselective synthesis of natural products, including terpenoids, often employs methods like Sharpless asymmetric dihydroxylation to control the stereochemistry of newly formed chiral centers researchgate.net. While the provided results mention enantioselective synthesis in the context of other bisabolane-type compounds and the stereochemistry of deodarones researchgate.netresearchgate.net, specific details on the enantioselective synthesis of this compound or the enzymes controlling its specific stereochemistry in biosynthesis were not extensively covered. The presence of specific stereoisomers in nature implies enzymatic control over the stereochemical outcome of the biosynthetic pathway.

Mechanistic Investigations of Biological Activities of Curzerene

In Vitro Studies on Cellular and Molecular Targets

In vitro investigations have provided insights into how curzerene (B231402) interacts with cancer cells at the cellular and molecular levels, highlighting its impact on key processes such as cell cycle progression, apoptosis induction, signal transduction, enzyme activity, and cell migration and invasion. scielo.org.mxnih.gov

Antiproliferative and Antitumor Mechanisms

This compound's antiproliferative and antitumor effects are mediated through a variety of mechanisms that disrupt cancer cell growth, survival, and spread. scielo.org.mxnih.gov

Studies have shown that this compound can induce cell cycle arrest in cancer cells, specifically at the G2/M phase. This arrest prevents cells from progressing through the cell cycle and dividing. For instance, treatment with this compound increased the percentage of cells arrested in the G2/M phase in SPC-A1 human lung adenocarcinoma cells in a dose-dependent manner. researchgate.netmedchemexpress.com Similarly, this compound treatment induced G2/M cycle arrest in hepatocellular carcinoma (HCC) cells, which was associated with decreased expression levels of cell cycle-related proteins like CDK1 and cyclin B1. scielo.org.mx

Here is a representative data snippet on cell cycle arrest:

| Cell Line | Treatment (this compound Concentration) | Cell Cycle Phase | Percentage of Cells | Reference |

| SPC-A1 (Lung Adenocarcinoma) | Control | G2/M | 9.26% | researchgate.netmedchemexpress.com |

| SPC-A1 (Lung Adenocarcinoma) | 100 µM | G2/M | 17.57% | researchgate.netmedchemexpress.com |

| Huh7 (HCC) | This compound treatment | G2/M | Increased | scielo.org.mx |

| HCCLM3 (HCC) | This compound treatment | G2/M | Increased | scielo.org.mx |

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. scielo.org.mxnih.govresearchgate.net This process often involves the modulation of key apoptotic proteins and pathways. This compound treatment has been found to upregulate proapoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, while downregulating the antiapoptotic protein Bcl-2 in HCC cells. scielo.org.mxscielo.org.mx The balance between Bcl-2 and Bax is crucial in regulating the mitochondrial pathway of apoptosis. researchgate.net

Furthermore, this compound has been reported to decrease mitochondrial membrane potential, a critical event in the induction of apoptosis via the mitochondrial pathway. researchgate.net The activation of caspase-3, a key executioner caspase, and the cleavage of PARP, a DNA repair enzyme, are hallmarks of apoptosis observed following this compound treatment. scielo.org.mxresearchgate.netscielo.org.mx

Here is a representative data snippet on apoptosis induction:

| Cell Line | Treatment | Effect on Apoptotic Markers | Reference |

| Huh7 (HCC) | This compound (20 µM, 40 µM) | Upregulation of Bax, cleaved caspase-3, cleaved PARP; Downregulation of Bcl-2 | scielo.org.mxscielo.org.mx |

| HCCLM3 (HCC) | This compound (20 µM, 40 µM) | Upregulation of Bax, cleaved caspase-3, cleaved PARP; Downregulation of Bcl-2 | scielo.org.mxscielo.org.mx |

| HT29 (Colorectal Cancer) | This compound (60 µg/mL) | Increased cleaved PARP, decreased mitochondrial membrane potential, decreased Bcl-2 | researchgate.net |

| HCT8 (Colorectal Cancer) | This compound (60 µg/mL) | Increased cleaved PARP, decreased mitochondrial membrane potential, decreased Bcl-2 | researchgate.net |

This compound influences several crucial signal transduction pathways involved in cancer cell survival, proliferation, and growth. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and plays a significant role in regulating cell cycle, proliferation, and apoptosis. nih.gov this compound has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway by restraining the phosphorylation of PI3K, AKT, and mTOR in HCC cells. scielo.org.mxscielo.org.mx This inhibition is suggested to mediate this compound's effects on cell proliferation, invasion, and migration. scielo.org.mx

This compound has also been reported to affect the MEK/ERK signaling pathway. In colorectal cancer cells, this compound treatment decreased the expression of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). researchgate.net The MEK/ERK pathway is involved in regulating cell proliferation, differentiation, and survival. mdpi.com

While some sources mention NF-κB and MAPK in the context of other compounds from Curcuma species or general cancer mechanisms, direct evidence detailing this compound's specific modulation of NF-κB and other MAPK components (besides ERK) in the provided search results is limited. The PI3K/Akt/mTOR pathway can activate the NF-κB pathway through various mechanisms. nih.gov

Here is a representative data snippet on signal transduction pathway modulation:

| Pathway | Target Proteins | Effect of this compound Treatment | Cell Line | Reference |

| PI3K/AKT/mTOR | p-PI3K, p-AKT, p-mTOR | Decreased phosphorylation | Huh7, HCCLM3 (HCC) | scielo.org.mxscielo.org.mx |

| MEK/ERK | p-MEK, p-ERK | Decreased expression | HT29, HCT8 (Colorectal Cancer) | researchgate.net |

This compound has been shown to inhibit the expression and activity of certain enzymes that contribute to cancer progression. Glutathione (B108866) S-transferase A4 (GSTA4) is an enzyme involved in detoxification and antioxidant defense, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. researchgate.netnih.gov this compound was found to inhibit the expression of GSTA4 mRNA and protein in glioma cells, which correlated with reduced proliferation and increased apoptosis. researchgate.netnih.gov Another study indicated that this compound could downregulate GSTA1 protein and mRNA expressions in lung cancer cells. researchgate.netmedchemexpress.com

Matrix Metalloproteinase 9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis. scielo.org.mxnih.gov this compound treatment has been shown to decrease the protein expression of MMP-9 in HCC cells, suggesting a mechanism for its anti-invasion effects. scielo.org.mxscielo.org.mx Similarly, this compound was reported to inhibit the migration and invasion of glioblastoma cell lines by downregulating MMP9. springermedizin.de

Here is a representative data snippet on enzyme inhibition:

| Enzyme | Effect of this compound Treatment | Cell Line | Reference |

| Glutathione S-transferase A4 (GSTA4) | Inhibited mRNA and protein expression, decreased activity | U251, U87 (Glioma) | researchgate.netnih.gov |

| Glutathione S-transferase A1 (GSTA1) | Decreased protein and mRNA expression | SPC-A1 (Lung Adenocarcinoma) | researchgate.netmedchemexpress.com |

| Matrix Metalloproteinase 9 (MMP-9) | Decreased protein expression | Huh7, HCCLM3 (HCC); Glioblastoma cell lines | scielo.org.mxscielo.org.mxspringermedizin.de |

This compound has demonstrated inhibitory effects on the migration and invasion of various cancer cell types. scielo.org.mxnih.gov These processes are critical for tumor metastasis. In HCC cells, this compound treatment markedly attenuated both the migration and invasion abilities. scielo.org.mxscielo.org.mx This effect was associated with the reduced expression of MMP2 and MMP9, enzymes that facilitate the breakdown of the extracellular matrix. scielo.org.mxscielo.org.mx this compound has also been shown to inhibit the migration and invasion of glioblastoma cells, partly through the downregulation of MMP9. nih.govspringermedizin.de

Here is a representative data snippet on the impact on cell migration and invasion:

| Cancer Type | Cell Line | Effect of this compound Treatment | Associated Mechanism | Reference |

| Hepatocellular Carcinoma (HCC) | Huh7, HCCLM3 | Inhibited migration and invasion | Reduced MMP2 and MMP9 expression | scielo.org.mxscielo.org.mx |

| Glioblastoma | Glioblastoma cell lines | Inhibited migration and invasion | Downregulation of MMP9 | nih.govspringermedizin.de |

Inhibition of Enzyme Activity (e.g., Glutathione S-transferase A1/A4, Matrix Metalloproteinase 9)

Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various mediators and signaling pathways. Studies suggest that this compound may exert anti-inflammatory effects through several mechanisms.

Pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Nitric Oxide (NO), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS) play crucial roles in the inflammatory response. Elevated levels of these mediators are associated with various inflammatory diseases. nih.govresearchgate.netbrieflands.com

Research on related compounds from Curcuma species, such as curcumin (B1669340) and curcumenol, has demonstrated their ability to reduce the production of these pro-inflammatory substances. Curcumenol, for instance, significantly reduced LPS-induced production of NO, IL-6, and TNF-α, as well as the expression of iNOS and COX-2, potentially through the inhibition of NF-κB and p38 MAPK signaling pathways. frontiersin.org While direct studies specifically detailing this compound's impact on all these mediators were not extensively found in the provided snippets, the shared origin and structural similarities with other anti-inflammatory Curcuma compounds suggest potential analogous mechanisms. Some studies on related compounds indicate that inhibiting NF-κB and MAPK pathways can lead to a decrease in the production of pro-inflammatory cytokines and chemokines. brieflands.commdpi.com

Calcium signaling is a fundamental process involved in various cellular functions, including the activation of inflammatory responses. mdpi.com Dysregulation of intracellular calcium levels can contribute to inflammation. mdpi.comnih.gov

One study investigating the anti-inflammatory effects of a calcium/calmodulin antagonist, CV-159, in vascular smooth muscle cells demonstrated that it inhibited TNF-induced vascular cell adhesion molecule (VCAM)-1 through the inhibition of NF-κB and Akt phosphorylation. nih.gov This inhibition involved the prevention of NF-κB phosphorylation by inhibiting reactive oxygen species (ROS) and the prevention of Akt phosphorylation by inhibiting both ROS and calmodulin (CaM). nih.gov While this study focuses on a different compound, it highlights the potential link between calcium signaling modulation and anti-inflammatory effects. Another study on curcumin suggested that its ROS inhibitory effects might involve interference with protein kinase C (PKC) and calcium regulation, implying a connection between calcium influx and ROS generation. nih.gov Although direct evidence for this compound's specific modulation of calcium signaling in the context of inflammation was not prominent in the search results, one study on colorectal cancer cells indicated that this compound treatment increased cleaved PARP expression by affecting intracellular calcium distribution and reactive oxygen species. researchgate.netresearchgate.net This suggests a potential interaction with calcium pathways, although its direct role in anti-inflammatory calcium modulation requires further specific investigation.

Reduction of Pro-inflammatory Mediators (e.g., TNF-α, Nitric Oxide, IL-6, COX-2, iNOS)

Antimicrobial and Antifungal Activity Mechanisms

This compound has demonstrated antimicrobial and antifungal activities. caymanchem.comresearchgate.net Studies investigating the mechanisms behind these effects, particularly against fungi, have provided some insights.

Research on the antifungal activity of Curcuma longa extract and its components, including this compound, against Fusarium graminearum indicated that the antifungal effect involved fungal cell membrane disruption and inhibition of ergosterol (B1671047) synthesis, respiration, succinate (B1194679) dehydrogenase (SDH), and NADH oxidase. researchgate.netplos.org Ergosterol is a crucial sterol in fungal cell membranes, and its synthesis is a common target for antifungal drugs due to its difference from cholesterol in human cells. libretexts.org Inhibition of ergosterol synthesis disrupts membrane fluidity and function. libretexts.org Furthermore, interference with fungal respiration, specifically the inhibition of enzymes like SDH and NADH oxidase which are vital components of the respiratory chain, can impair fungal growth and survival. researchgate.netplos.org Differential proteomic analysis of F. graminearum treated with C. longa extract identified differentially expressed proteins involved in energy metabolism, tRNA synthesis, and glucose metabolism, further suggesting that the extract and its components, including this compound, impact fundamental fungal cellular processes. researchgate.netplos.orgnih.gov

Antioxidant Activity and Reactive Oxygen Species Modulation

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases, including inflammation and cancer. mdpi.comnih.govbrieflands.com Antioxidant compounds can mitigate oxidative stress by scavenging free radicals or enhancing the activity of antioxidant enzymes. mdpi.comnih.gov

This compound has been reported to possess antioxidant activity. caymanchem.com It demonstrated the ability to scavenge DPPH radicals in a cell-free assay. caymanchem.com Reactive oxygen species are involved in various cellular processes, and their excessive accumulation can lead to cellular damage and contribute to disease progression. mdpi.comnih.govbrieflands.comwindows.net Some studies suggest a link between calcium signaling and ROS generation. mdpi.comnih.gov As mentioned earlier, one study noted that this compound treatment affected intracellular calcium distribution and reactive oxygen species in colorectal cancer cells. researchgate.netresearchgate.net Another study on glioblastoma cells indicated that this compound inhibits antioxidant functions and induces apoptosis, suggesting an impact on the cellular redox balance. windows.net The inhibition of glutathione S-transferase A4 (GSTA4) by this compound in glioblastoma cells may also contribute to increased levels of 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation, further indicating a modulation of oxidative stress pathways. nih.govnih.gov

Preclinical Research Models (in vivo studies focusing on mechanistic insights, not safety/efficacy)

Preclinical in vivo studies using animal models, particularly xenograft models, are crucial for investigating the mechanisms of action of potential therapeutic compounds in a more complex biological setting.

Assessment of Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor activity and mechanisms of novel agents. Studies have utilized these models to investigate this compound's effects on tumor growth.

In a nude mouse xenograft model of human glioblastoma, this compound treatment significantly inhibited tumor growth and prolonged the survival time of tumor-bearing mice. nih.govnih.gov Mechanistic investigations in these models revealed that this compound inhibited the expression and activity of glutathione S-transferase A4 (GSTA4) in tumor tissues, which correlated with decreased proliferation, invasion, and migration, as well as increased apoptosis. nih.govnih.gov this compound treatment also inhibited the activation of the mTOR pathway and the expression of matrix metalloproteinase 9 (MMP9) in the xenograft tumors. nih.govnih.gov These findings suggest that this compound's antitumor effects in glioblastoma xenografts are mediated, at least in part, through the inhibition of GSTA4, modulation of the mTOR pathway, and downregulation of MMP9, leading to reduced tumor cell proliferation, invasion, and increased apoptosis. nih.govnih.gov

Another study using a xenograft model of hepatocellular carcinoma (HCC) demonstrated that this compound treatment suppressed HCC tumor growth. scielo.org.mxscielo.org.mx Mechanistic analysis in these xenografts showed that this compound reduced the expression of proliferation markers like Ki67 and PCNA, inhibited the cell cycle at the G2/M phase by decreasing CDK1 and cyclin B1 levels, and promoted apoptosis by increasing Bax, cleaved caspase3, and cleaved PARP expression. scielo.org.mxscielo.org.mx Furthermore, this compound restrained the phosphorylation of PI3K, AKT, and mTOR in HCC cells and decreased the expression of phosphorylated mTOR in xenograft tumors, indicating that its antitumor effect in HCC xenografts involves the inhibition of the PI3K/AKT/mTOR pathway. scielo.org.mxscielo.org.mx this compound also reduced the expression of MMP2 and MMP9 in HCC cells, which may contribute to its inhibition of tumor cell migration and invasion observed in in vitro studies. scielo.org.mx

Studies in lung adenocarcinoma xenograft models also showed that this compound significantly inhibited tumor growth. researchgate.netcaymanchem.com Investigations in colorectal cancer xenograft models demonstrated that this compound significantly inhibited the growth of subcutaneous transplantation tumors. researchgate.net Mechanistic studies in colorectal cancer cells and potentially in xenografts indicated that this compound induced apoptosis through the inhibition of the MEK/ERK signaling pathway. researchgate.net this compound treatment decreased the expression of p-MEK and p-ERK, and pretreatment with a MEK activator alleviated this compound-induced cell death. researchgate.net These results suggest that the MEK/ERK pathway is a key target for this compound's antitumor activity in colorectal cancer. researchgate.net

Molecular Biomarker Analysis in Preclinical Specimens

Preclinical studies utilizing animal models have provided insights into the molecular changes associated with this compound administration or the administration of extracts containing this compound. For instance, in studies investigating potential antihyperlipidemic effects in high-fat diet-induced hyperlipidemia in rats, this compound treatment influenced key biomarkers related to lipid metabolism and liver function. Analysis of serum samples revealed that this compound treatment led to decreased levels of LDL, triglycerides (TG), total cholesterol (TC), aspartate transaminase (AST), and alanine (B10760859) transaminase (ALT) compared to the diseased group researchgate.net. Furthermore, enzyme-linked immunosorbent assay (ELISA) results indicated that this compound significantly increased the protein concentration of hepatic lipase (B570770) (HL) while significantly lowering the concentration of HMG-CoA reductase compared to the diseased group researchgate.net. These findings suggest that this compound may exert its antihyperlipidemic effects by upregulating hepatic lipase and downregulating HMG-CoA reductase researchgate.net.

Another preclinical study, focusing on the protective effects of Mirazid (an oleo-gum resin derived from Commiphora species, which contains this compound) against gentamicin-induced nephrotoxicity in rats, involved the analysis of several biomarkers. Serum levels of creatinine, urea, and lactate (B86563) dehydrogenase (LDH), which are indicators of renal impairment, were assessed. The study observed that Mirazid treatment significantly reduced the elevated levels of serum creatinine, urea, and LDH induced by gentamicin (B1671437) semanticscholar.org. Additionally, markers of oxidative stress and apoptosis were examined. Malondialdehyde (MDA), a marker of lipid peroxidation, was increased in the gentamicin group, while glutathione (GSH), an antioxidant, was decreased semanticscholar.org. Mirazid treatment significantly reduced MDA levels and increased GSH levels, suggesting an antioxidant effect semanticscholar.org. Immunohistochemical staining in kidney tissues revealed increased expression of Jun N-terminal kinase 1 (JNK1), inducible nitric oxide synthase (iNOS), and caspase-3 in the gentamicin group, all of which were significantly reduced by Mirazid administration semanticscholar.org. These results indicate that the protective effects observed may involve the modulation of oxidative stress, inflammation (via iNOS), and apoptosis (via caspase-3), potentially linked to the JNK1 pathway semanticscholar.org.

While these studies provide valuable data on molecular biomarker changes in preclinical settings, further targeted research is needed to definitively attribute these effects solely to this compound within the complex mixtures tested and to fully elucidate the intricate molecular mechanisms.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure impact its biological activity. Such studies can guide the design of more potent, selective, and stable analogues.

Advanced Analytical Techniques in Curzerene Research

Quantitative Analysis Methodologies (e.g., GC-FID, HPLC-UV)

Quantitative analysis of Curzerene (B231402) is frequently performed using chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These methods allow for the separation and subsequent quantification of this compound within complex mixtures like essential oils and plant extracts.

GC-FID is a common technique for the quantitative analysis of volatile constituents, including this compound, in essential oils. Quantification is often achieved by peak-area normalization. nih.gov For instance, GC-FID has been employed to determine the relative amounts of volatile components in Eugenia uniflora essential oil, where this compound was identified as a principal constituent. nih.gov Quantitative data on volatile constituents can be obtained using GC systems operated under specific conditions, with relative amounts calculated by peak-area normalization using a flame ionization detector. nih.gov

However, a critical consideration when using GC for this compound quantification is its formation as a thermal rearrangement product of furanodiene (B1217673), a heat-sensitive sesquiterpene isomer, during the heating process of GC analysis or essential oil extraction methods like hydrodistillation. researchgate.netscielo.brresearchgate.net This thermal rearrangement, known as the Cope rearrangement, can lead to an overestimation of this compound concentration and an underestimation of furanodiene content if not accounted for. researchgate.netscielo.brresearchgate.net Studies have shown that under conventional GC conditions, furanodiene can largely rearrange to this compound. scielo.brresearchgate.net Special care and optimized GC conditions, such as lower temperatures, are required for accurate quantification of both compounds. scielo.brresearchgate.net

GC-Mass Spectrometry (GC-MS) is also utilized for quantitative analysis, often employing selected ion monitoring (SIM) for increased sensitivity and specificity. For this compound quantification by GC-MS, the fragment ion with m/z 108 has been used. oup.com This method has been applied to quantify this compound, alongside other volatile compounds, in extracts of Curcuma wenyujin and Commiphora myrrh resin. oup.commdpi.com

| Compound | Detection Method | Fragment Ion (m/z) for SIM (GC-MS) | Matrix | Reference |

|---|---|---|---|---|

| This compound | GC-MS | 108 | Curcuma wenyujin rhizomes | oup.com |

| This compound | GC-MS | Not specified | Commiphora myrrh resin | mdpi.com |

| This compound | GC-FID | N/A | Eugenia uniflora oil | nih.gov |

| Furanodiene | GC-MS | Not specified | Eugenia uniflora oil | scielo.brresearchgate.net |

| β-elemene | GC-MS | 93 | Curcuma wenyujin rhizomes | oup.com |

| Germacrone | GC-MS | 107 | Curcuma wenyujin rhizomes | oup.com |

| Curdione | GC-MS | 180 | Curcuma wenyujin rhizomes | oup.com |

| Methoxyfuranodiene | GC-MS | Not specified | Commiphora myrrh resin | mdpi.com |

| α-pinene | GC-MS | Not specified | Commiphora myrrh resin | mdpi.com |

HPLC-UV is another valuable technique for the quantitative analysis of this compound, particularly when dealing with less volatile extracts or for determining the purity of isolated this compound. researchgate.net While HPLC-UV is widely used for the quantification of various herbal compounds, including curcuminoids which are often found alongside this compound in Curcuma species, specific validated HPLC-UV methods solely focused on this compound quantification in diverse matrices are also employed. bg.ac.rsresearchgate.netresearchgate.net HPLC analysis typically involves using a C18 column with mobile phases consisting of solvent mixtures like water and acetonitrile. oup.comresearchgate.net

Metabolomics Approaches in this compound Research

Metabolomics, the comprehensive study of metabolites within a biological system, plays a significant role in understanding the chemical profiles of natural sources containing this compound and the metabolic changes associated with various conditions or treatments. This field utilizes advanced analytical platforms, including GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with multivariate statistical analysis. researchgate.netnih.govmdpi.com

NMR-based metabolomics, particularly using 1H-NMR spectroscopy, is also employed for metabolic profiling of plant extracts. researchgate.netnih.gov This technique provides detailed structural information and allows for the simultaneous detection of numerous metabolites. 1H-NMR-based metabolomics has been used to study extracts of Curcuma caesia, another species known to contain this compound, helping to reveal metabolite variations. nih.gov

Spectroscopic Fingerprinting for Identification and Authentication of this compound-Containing Materials

Various analytical techniques contribute to the generation of these fingerprints, including HPLC-UV (often with Diode Array Detection - DAD), HPLC-MS, GC-MS, High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry, Fourier Transform-Infrared (FT-IR) spectroscopy, and high-field NMR spectroscopy. scialert.netnih.gov The combination of chromatographic separation and spectroscopic detection provides comprehensive chemical profiles. scialert.net

Chromatographic fingerprints obtained by techniques like HPLC, HPTLC, GC-MS, and LC-MS are strongly recommended for the authentication of traditional herbal medicines. scialert.net Similarly, spectral fingerprints from techniques such as FT-IR and NMR provide unique spectroscopic signatures of the sample's composition. scialert.net

For materials containing this compound, such as certain Curcuma species, fingerprinting techniques can help distinguish genuine samples from adulterated ones or identify variations based on geographical origin, processing methods, or harvest time. phcog.comscialert.netnih.gov While specific studies focusing solely on this compound as the marker for spectroscopic fingerprinting were not extensively detailed in the provided snippets, the general application of these methods to complex herbal matrices where this compound is a known component is well-established. scialert.netnih.govthaiscience.info For example, TLC fingerprinting of Curcuma cf. amada rhizome extracts lists this compound as one of the components contributing to the fingerprint. thaiscience.info Comparing 13C NMR spectra has also been used to confirm the presence of this compound and its precursor furanodiene in essential oils. researchgate.net

The data generated from fingerprinting analyses are often complex and require chemometric methods, such as pattern recognition techniques (unsupervised or supervised), for evaluation and comparison to determine the similarity or differences between samples. scialert.netnih.gov This allows for reliable quality control and authentication of this compound-containing materials. scialert.netnih.gov

Theoretical and Computational Studies of Curzerene

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as curzerene (B231402), might bind to a protein target and how stable that interaction would be.

Molecular Docking: Molecular docking simulations have been employed to evaluate the binding affinity of this compound with various protein targets. In a study investigating constituents of Piper nigrum L. essential oil, this compound was docked against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. museu-goeldi.br The simulation predicted a docking score of -5.34 kcal/mol. museu-goeldi.br The binding was characterized by hydrophobic interactions, with this compound engaging with several key amino acid residues within the active site of the enzyme, including Tyr A:71, Glu A:80, Tyr A:370, Tyr A:374, Trp A:472, Met A:476, and His A:480. museu-goeldi.br Other research has also utilized molecular docking to explore the potential of this compound against viral targets associated with COVID-19. dntb.gov.uaresearchgate.net

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein interactions over time, molecular dynamics simulations are performed. Following the docking of major essential oil components, including this compound, into the AChE binding pocket, a 100-nanosecond MD simulation was conducted. museu-goeldi.br Analysis of the root-mean-square deviation (RMSD) during the simulation indicated that the protein-ligand complexes remained stable, suggesting that this compound can form a lasting interaction within the enzyme's active site. museu-goeldi.br Such simulations are crucial for validating the initial docking poses and understanding the dynamic nature of the molecular recognition process. mdpi.com

Table 1: Molecular Docking Interaction of this compound with Acetylcholinesterase (AChE)

| Parameter | Details | Reference |

|---|---|---|

| Protein Target | Acetylcholinesterase (AChE) | museu-goeldi.br |

| Docking Score | -5.34 kcal/mol | museu-goeldi.br |

| Interaction Type | Hydrophobic (Alkyl-type) | museu-goeldi.br |

| Interacting Amino Acid Residues | Tyr A:71, Glu A:80, Tyr A:370, Tyr A:374, Trp A:472, Met A:476, His A:480 | museu-goeldi.br |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a fundamental understanding of its structure and chemical reactivity. acs.orgnih.gov

DFT methods have been applied to study the constituents of various natural extracts containing this compound. acs.orgresearchgate.net For instance, in studies on myrrh extract, DFT calculations using the B3LYP method with the 6-31G(d,p) basis set were performed on its components, which include this compound, to analyze their properties. acs.orgnih.gov Such calculations determine key electronic descriptors that dictate a molecule's behavior. researchgate.net

The primary parameters derived from these calculations include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons. A higher E-HOMO value suggests a greater tendency to act as an electron donor in a reaction. researchgate.net

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons, and it relates to the molecule's ability to accept electrons. A lower E-LUMO value indicates a greater propensity to act as an electron acceptor. researchgate.net

Energy Gap (ΔE = E-LUMO - E-HOMO): The difference between the LUMO and HOMO energies is a critical indicator of molecular stability and reactivity. A smaller energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. scilit.com

By calculating these and other descriptors like Mulliken electronegativity and electronic energy, researchers can build structure-activity relationship models to rationalize the cytotoxic or other biological effects of compounds like this compound. researchgate.net

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Abbreviation | Significance in Reactivity | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E-HOMO | Indicates the ability to donate electrons. Higher energy corresponds to a better electron donor. | researchgate.netscilit.com |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Indicates the ability to accept electrons. Lower energy corresponds to a better electron acceptor. | researchgate.netscilit.com |

| Energy Gap | ΔE | Represents chemical reactivity and stability. A smaller gap suggests higher reactivity. | scilit.com |

| Mulliken Electronegativity | χ | Measures the tendency of an atom to attract electrons. | researchgate.net |

| Global Hardness | η | Measures resistance to change in electron distribution. | researchgate.net |

In Silico Prediction of Biological Activity

In silico tools can screen chemical compounds against vast databases to predict their likely biological activities based on structural similarities to known active molecules. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS).

PASS analysis has been conducted on this compound, predicting a range of potential biological functions. scialert.netscielo.br The prediction is given as a probability of being active (Pa) or inactive (Pi). A Pa value greater than 0.7 suggests a high probability of exhibiting the predicted activity in experiments. scialert.net

Antiviral Activity: In a study targeting the 3C-like protease of the SARS-CoV-2 virus, this compound was predicted to have potential as an antiviral agent, with a Pa value greater than 0.7. scialert.net

Other Activities: In a broader screening of constituents from Hedychium spicatum, this compound was predicted to have diverse bioactivities with Pa scores greater than 0.5, including significant antifungal and insecticidal potential. scielo.br

Other in silico studies have screened this compound as part of essential oil analyses, suggesting its potential as an antioxidant, antimicrobial agent, and a lipase (B570770) inhibitor. researchgate.netijprajournal.com These predictions provide a valuable guide for directing future laboratory research into the therapeutic potential of this compound.

Table 3: Summary of In Silico Predicted Biological Activities for this compound

| Predicted Activity | Prediction Tool/Method | Predicted Score | Reference |

|---|---|---|---|

| Antiviral (vs. SARS-CoV-2 3CLPro) | PASS | Pa > 0.7 | scialert.net |

| Antifungal | PASS | Pa > 0.5 | scielo.br |

| Insecticidal | PASS | Pa > 0.5 | scielo.br |

| Lipase Inhibitory | In silico screening | Not specified | ijprajournal.com |

| Antioxidant | In silico prediction | Not specified | researchgate.net |

Compound Names Mentioned

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Mechanisms

A primary focus of future research will be the identification and validation of novel molecular targets for curzerene (B231402). astrazeneca.commdpi.com While studies have shown its effects on processes like apoptosis and cell cycle arrest, the precise proteins and pathways that this compound directly interacts with remain largely to be discovered. nih.gov Current research has identified that this compound can induce the downregulation of GSTA1 protein and mRNA expression in human lung adenocarcinoma cells. nih.govchemfaces.com This finding provides a starting point for more in-depth investigations.

Future studies should employ advanced techniques such as functional genomics and proteomics to comprehensively map the cellular landscape affected by this compound. astrazeneca.comcapulustx.com The use of CRISPR-based screening, for instance, can systematically identify genes that either enhance or suppress cellular sensitivity to this compound, thereby revealing its critical targets and downstream signaling pathways. astrazeneca.com Understanding these fundamental mechanisms is crucial for optimizing the therapeutic application of this compound and for the development of more potent and selective derivatives.

Exploration of this compound’s Role in Multi-Target Modulations

Complex diseases like cancer and inflammatory conditions often involve the dysregulation of multiple signaling pathways. ijpjournal.com Compounds that can modulate several targets simultaneously, like this compound, hold significant therapeutic promise. ijpjournal.com Future investigations should explore the multi-targeted nature of this compound's activity. For instance, its known anti-inflammatory and anti-tumor effects suggest that it may interact with common signaling nodes that bridge these two pathological processes. nih.govfrontiersin.org

Molecular docking and computational analyses can predict potential interactions between this compound and a wide array of biological targets. mdpi.com For example, in silico studies have suggested interactions between this compound and enzymes like catalase and superoxide (B77818) dismutase, as well as the SARS-CoV-2 spike protein. mdpi.com These computational predictions require experimental validation to confirm their biological relevance. A deeper understanding of how this compound orchestrates its effects across multiple targets will be essential for defining its full therapeutic potential and identifying the disease contexts where it may be most effective.

Development of Advanced Research Models for Mechanistic Insights

To gain deeper mechanistic insights, future research on this compound must move beyond traditional two-dimensional cell cultures and simple animal models. The development and utilization of more sophisticated and clinically relevant models are imperative. astrazeneca.comusc.edu.au These can include three-dimensional (3D) organoid cultures, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) that more accurately recapitulate human disease. astrazeneca.com

These advanced models will allow for a more nuanced investigation of this compound's effects on complex biological processes such as tumor-stroma interactions, immune modulation, and metastasis. frontiersin.org For example, studying this compound in the context of a human tumor microenvironment recreated in a 3D culture system could reveal novel aspects of its anti-cancer activity that are not apparent in conventional monolayer cultures. astrazeneca.com

Strategic Directions for Academic Investigations in Chemical Biology

Academic research in chemical biology will play a pivotal role in advancing our understanding and application of this compound. Key strategic directions should include:

Synthesis of Novel Analogs: The chemical structure of this compound provides a scaffold for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. chemfaces.com Structure-activity relationship (SAR) studies can guide the rational design of these analogs.

Development of Chemical Probes: The creation of tagged versions of this compound (e.g., with fluorescent or biotin (B1667282) labels) will enable researchers to visualize its subcellular localization and identify its binding partners through techniques like affinity chromatography and mass spectrometry.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will provide a holistic view of the cellular response to this compound. researchgate.net This systems-level understanding can help to identify biomarkers for predicting treatment response and to uncover potential combination therapies. nih.gov

Cross-disciplinary Collaborations: Fostering collaborations between chemists, biologists, and clinicians will be essential to translate basic research findings into tangible clinical benefits.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel agent for the treatment of various diseases.

Q & A

Q. What are the primary natural sources of curzerene, and how can they be validated for experimental use?

this compound is a sesquiterpene furan predominantly isolated from Curcuma rhizomes (e.g., Curcuma zedoaria) and plants like Rhododendron anthopogon . To validate natural sources:

- Conduct phytochemical screening via GC-MS or HPLC to quantify this compound content.

- Cross-reference with taxonomic databases (e.g., PubChem, Dr. Duke’s Phytochemical Database) to confirm species-specific yields.

- Purity thresholds for experimental use should exceed 95% (validated via NMR and mass spectrometry) .

Q. What in vitro assays are recommended to assess this compound’s anti-leishmanial activity?

- Primary Assay : Use Leishmania promastigotes (e.g., L. amazonensis) incubated with this compound at concentrations ranging from 1–100 µM. Measure growth inhibition via MTT assay after 72 hours. Reported IC₅₀: 3.09 ± 0.14 µM .

- Selectivity Testing : Compare cytotoxicity in mammalian cells (e.g., RAW 264.7 macrophages; CC₅₀: 83.87 ± 4.63 µM ). A selectivity index (CC₅₀/IC₅₀) >10 indicates therapeutic potential.

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Follow stepwise chiral synthesis from (+)-verbenone, as described by Sichuan University: 5-step process with ketone intermediate 4, achieving 34% total yield .

- Document reaction conditions (temperature, catalysts) rigorously. Use QC checks (TLC, HPLC) at each step to verify intermediate purity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Dose-Response Analysis : Replicate assays using standardized concentrations (e.g., 1–50 µM) and parasite strains.

- Mechanistic Validation : Perform apoptosis assays (Annexin V/PI staining) to confirm this compound-induced parasite death via secondary necrosis .

- Model Variation : Compare results across Leishmania species (e.g., L. donovani vs. L. major) and host cell types (e.g., primary macrophages vs. cell lines) .

Q. How can researchers design in vivo studies to evaluate this compound’s anti-leishmanial efficacy while minimizing toxicity?

- Animal Models : Use BALB/c mice infected with L. amazonensis. Administer this compound intraperitoneally (5–20 mg/kg/day) for 14 days.

- Toxicity Metrics : Monitor liver/kidney function (AST, ALT, creatinine) and hematological parameters.

- Outcome Measures : Quantify parasite burden via qPCR (spleen/lymph nodes) and histopathology .

Q. What methodologies optimize this compound’s stability in pharmacological formulations?

- Encapsulation : Use liposomal carriers to enhance bioavailability. Characterize stability via dynamic light scattering (DLS) and in vitro release assays (PBS, pH 7.4).

- Accelerated Degradation Studies : Store formulations at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via LC-MS .

Q. How can systematic reviews address gaps in this compound’s anti-inflammatory mechanisms?

- Search Strategy : Use PRISMA guidelines to query PubMed, Scopus, and Cochrane Library with terms: “this compound AND (anti-inflammatory OR NF-κB OR COX-2)”.

- Data Synthesis : Tabulate IC₅₀ values for COX-2 inhibition across studies. Apply meta-analysis if heterogeneity <50% (I² statistic) .

Methodological Frameworks

Applying the FINER criteria to this compound research questions

- Feasible : Ensure access to validated Leishmania strains and HPLC-grade this compound.

- Novel : Investigate understudied pathways (e.g., this compound’s effect on parasite mitochondrial membrane potential).

- Ethical : Adhere to ARRIVE guidelines for animal studies .

Designing a collaborative study on this compound’s anticancer activity

- Milestones :

In vitro cytotoxicity screening (72h, MTT assay; NCI-60 cell panel).

Mechanistic profiling (flow cytometry for cell cycle arrest/apoptosis).

In vivo xenograft validation (athymic mice, 10–15 mg/kg this compound).

- Task Distribution : Assign synthetic chemistry to one team, bioassays to another, and data analysis to biostatisticians .

Data Analysis and Reporting

Q. Interpreting conflicting cytotoxicity data for this compound in cancer vs. normal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.